7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Mechanism of Action
Target of Action
The primary target of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is the vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body by controlling the reabsorption of water in the kidneys .
Mode of Action
This compound acts as a selective antagonist of the vasopressin V2 receptor . It binds to the receptor and blocks its activation by vasopressin, thereby inhibiting the reabsorption of water in the kidneys .
Biochemical Pathways
By blocking the vasopressin V2 receptor, this compound disrupts the vasopressin-regulated water reabsorption pathway . This leads to an increase in water excretion, a process known as aquaresis .
Pharmacokinetics
It is known to be soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The main result of the action of this compound is an increase in water excretion from the body . This can help to correct conditions such as hyponatremia (low blood sodium levels), which can occur in conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility and stability may be affected by the pH and temperature of the environment . Additionally, its efficacy may be influenced by the presence of other drugs or substances that can interact with the vasopressin V2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Acylation Reaction: The process begins with an acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce the final product.
Industrial Production Methods
Industrial production methods for this compound involve scalable processes that ensure high yield and purity. One such method includes the use of parachloroaniline as a starting material, which undergoes a series of reactions including condensation, coupling, hydrolysis, acylation, and cyclization to produce the target compound .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine, bromine, or iodine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A benzazepine derivative used as a vasopressin V2 receptor antagonist.
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of various benzodiazepine derivatives.
Uniqueness
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it a valuable subject of research in the field of neuropharmacology.
Properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAONSMGNHXBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317734 | |
Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-39-9 | |
Record name | 5177-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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